![molecular formula C17H16N2O3 B12899892 Benzo[d]oxazol-2-yl(phenyl)methyl dimethylcarbamate](/img/structure/B12899892.png)
Benzo[d]oxazol-2-yl(phenyl)methyl dimethylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzo[d]oxazol-2-yl(phenyl)methyl dimethylcarbamate is a compound that belongs to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their diverse pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzoxazole derivatives typically involves the reaction of 2-aminophenol with various reagents. The reaction conditions often include the use of solvents like methanol or acetonitrile and catalysts such as triethylamine .
Industrial Production Methods
Industrial production methods for benzoxazole derivatives often involve large-scale synthesis using similar reaction conditions as in laboratory settings. The scalability of these reactions is crucial for producing sufficient quantities for research and potential therapeutic applications .
Analyse Des Réactions Chimiques
Types of Reactions
Benzo[d]oxazol-2-yl(phenyl)methyl dimethylcarbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Substitution: Substitution reactions can occur with nucleophiles or electrophiles, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Applications De Recherche Scientifique
Benzo[d]oxazol-2-yl(phenyl)methyl dimethylcarbamate has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mécanisme D'action
The mechanism of action of Benzo[d]oxazol-2-yl(phenyl)methyl dimethylcarbamate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed pharmacological effects . The exact pathways and targets can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzo[d]oxazol-2-yl(phenyl)methyl dimethylcarbamate: Known for its diverse pharmacological activities.
This compound: Similar in structure but may have different pharmacological properties.
Propriétés
Formule moléculaire |
C17H16N2O3 |
|---|---|
Poids moléculaire |
296.32 g/mol |
Nom IUPAC |
[1,3-benzoxazol-2-yl(phenyl)methyl] N,N-dimethylcarbamate |
InChI |
InChI=1S/C17H16N2O3/c1-19(2)17(20)22-15(12-8-4-3-5-9-12)16-18-13-10-6-7-11-14(13)21-16/h3-11,15H,1-2H3 |
Clé InChI |
NLTAMZMOCMYANZ-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(=O)OC(C1=CC=CC=C1)C2=NC3=CC=CC=C3O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


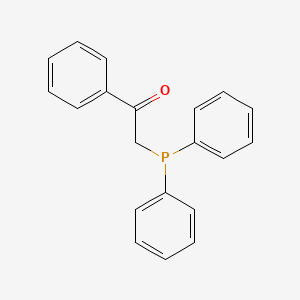
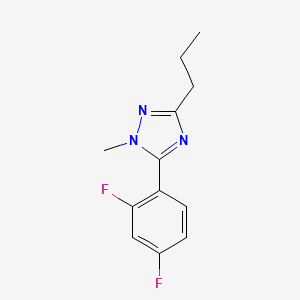
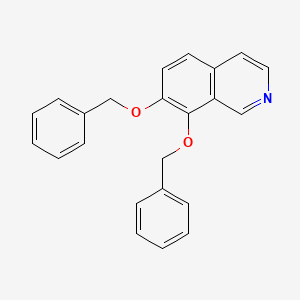
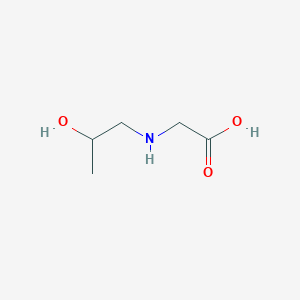


![4-amino-2H-pyrazolo[3,4-d]pyrimidine-3-carbothioamide](/img/structure/B12899834.png)
![4-Quinolinamine, 2-(3-methylphenyl)-N-[2-(1-methyl-2-pyrrolidinyl)ethyl]-](/img/structure/B12899850.png)
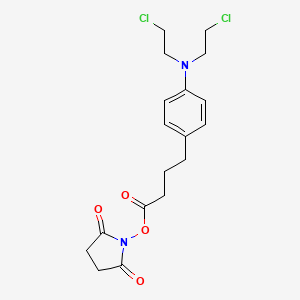
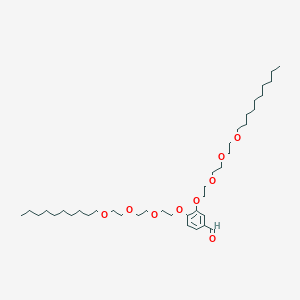


![N-[(1R)-1-(1-Benzofuran-5-yl)-2-(dimethylamino)-2-oxoethyl]-L-leucine](/img/structure/B12899885.png)
![diethyl 2-formamido-2-[(5-nitro-1H-indol-3-yl)methyl]propanedioate](/img/structure/B12899896.png)
